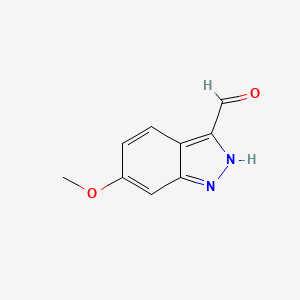

6-methoxy-1H-indazole-3-carbaldehyde

Description

6-Methoxy-1H-indazole-3-carbaldehyde (CAS: 518987-37-6) is a heterocyclic aromatic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol . The structure features a methoxy (-OCH₃) group at the 6-position of the indazole core and an aldehyde (-CHO) functional group at the 3-position. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Commercially, it is available in varying quantities (50 mg to 5 g) with 97% purity, though discontinuation notices suggest supply chain fluctuations .

Propriétés

IUPAC Name |

6-methoxy-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURSDLDDYXMLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNC(=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625988 | |

| Record name | 6-Methoxy-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518987-37-6 | |

| Record name | 6-Methoxy-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

This approach is widely used for the introduction of the aldehyde group at the 3-position via a two-step process:

Step 1: Cyanation

The 3-halogenated 6-methoxyindazole (e.g., 3-bromo or 3-iodo derivative) undergoes palladium or copper catalyzed cyanation to introduce a nitrile group at the 3-position.Step 2: Reduction of Nitrile to Aldehyde

The nitrile intermediate is selectively reduced to the aldehyde using reagents such as RANEY® nickel or diisobutylaluminium hydride (DIBAL). These reagents provide controlled reduction to the aldehyde stage without over-reduction to the amine or alcohol.

Reaction Conditions and Notes:

- Catalysts: Pd(PPh₃)₄ or CuI with appropriate ligands.

- Solvents: Polar aprotic solvents like DMF or DMSO.

- Temperature: Moderate heating (60–100°C) during cyanation.

- Reduction: DIBAL typically performed at low temperatures (-78°C to 0°C) to avoid over-reduction.

This method is favored for its high regioselectivity and relatively mild conditions, allowing good yields and purity suitable for scale-up.

Heck Coupling and Ozonolysis Sequence

This method introduces the aldehyde group by first forming a vinyl intermediate via Heck coupling, followed by ozonolysis to cleave the alkene and form the aldehyde.

Step 1: Heck Coupling

The 3-halogenated 6-methoxyindazole is coupled with an alkene (e.g., ethylene or substituted alkenes) using palladium catalysts to form a vinyl-substituted intermediate.Step 2: Ozonolysis

The vinyl group is cleaved by ozonolysis under controlled conditions to yield the aldehyde at the 3-position.

Reaction Conditions and Notes:

- Catalysts: Pd(OAc)₂ with phosphine ligands.

- Solvents: DMF or acetonitrile.

- Ozonolysis: Performed at low temperatures (-78°C) followed by reductive workup to prevent over-oxidation.

This method is advantageous when direct cyanation is challenging or when specific vinyl intermediates are desired for further functionalization.

Aryne Cycloaddition and Subsequent Reduction-Reoxidation

This innovative method accesses ester-functionalized indazoles via aryne cycloaddition, which can then be transformed into the aldehyde through a reduction-reoxidation sequence.

Step 1: Aryne Cycloaddition

Aryne intermediates generated from suitable precursors undergo cycloaddition with nucleophiles to form ester-substituted indazole derivatives.Step 2: Reduction and Reoxidation

The ester group is first reduced to the corresponding alcohol and then oxidized to the aldehyde.

Reaction Conditions and Notes:

- Aryne generation: Using fluoride-induced elimination or halogen-metal exchange.

- Reduction: Typically with DIBAL or LiAlH₄.

- Oxidation: Using mild oxidants such as PCC or Dess–Martin periodinane.

This route is valuable for accessing complex derivatives and allows structural diversity at the 3-position.

Alternative and Supporting Synthetic Techniques

Cyclization of 6-Methoxy-2-nitrotoluene Precursors:

Cyclization with hydrazine hydrate under reflux forms the indazole core, followed by formylation using the Vilsmeier-Haack reaction (POCl₃/DMF) at low temperatures (0–5°C) to introduce the aldehyde group at position 3. This method requires careful temperature control to avoid over-oxidation and side reactions.Direct Nitrosation of Indoles:

A milder, recently reported method involves nitrosation of indole derivatives in slightly acidic conditions, converting them directly into 1H-indazole-3-carboxaldehydes. Although demonstrated for unsubstituted indazoles, adaptation for 6-methoxy derivatives may be feasible.

Optimization and Scale-Up Considerations

Temperature Control:

Precise temperature regulation (±2°C) during formylation and reduction steps significantly improves yield and reproducibility.Stoichiometry:

Maintaining a molar ratio of approximately 1:1.2 (indazole intermediate to DMF) optimizes the Vilsmeier-Haack formylation reaction.Continuous Flow Reactors:

Use of continuous flow technology enhances heat and mass transfer, leading to yields up to 85% and minimizing side products.Purification:

Chromatographic techniques and recrystallization are employed to achieve high purity, confirmed by NMR and IR spectroscopy.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Palladium/Copper Catalyzed Cyanation | Cyanation of 3-halogenated indazole; reduction of nitrile to aldehyde | Pd(PPh₃)₄ or CuI; RANEY® Ni or DIBAL | 60–100°C (cyanation); -78 to 0°C (reduction) | High regioselectivity; mild conditions | Requires halogenated precursors; sensitive reduction step |

| Heck Coupling and Ozonolysis | Heck coupling with alkene; ozonolysis to aldehyde | Pd(OAc)₂; ozone | Moderate heat; low temp ozonolysis | Versatile for vinyl intermediates | Ozonolysis requires careful handling; potential over-oxidation |

| Aryne Cycloaddition + Reduction/Oxidation | Aryne cycloaddition to ester; reduction and oxidation to aldehyde | Fluoride sources; DIBAL; PCC/Dess–Martin | Controlled generation of aryne; low temp oxidation | Access to diverse derivatives | Multi-step; sensitive intermediates |

| Cyclization + Vilsmeier-Haack | Cyclization of nitrotoluene; formylation | Hydrazine hydrate; POCl₃/DMF | Reflux (cyclization); 0–5°C (formylation) | Direct access from simple precursors | Requires careful temp control; side reactions possible |

| Nitrosation of Indoles (Emerging) | Nitrosation in acidic medium to indazole aldehyde | Nitrosating agents | Mild acidic conditions | Mild conditions; broad substrate scope | Limited data on methoxy derivatives |

Characterization Techniques for Confirmation

Nuclear Magnetic Resonance (NMR):

- ^1H NMR: Aldehyde proton typically appears at δ 9.8–10.2 ppm; methoxy protons at δ 3.8–4.0 ppm.

- ^13C NMR: Aldehyde carbon resonates near 190–200 ppm.

-

- Strong C=O stretch around 1700 cm⁻¹ (aldehyde).

- N–H stretch near 3400 cm⁻¹ (indazole ring).

-

- Confirms planar geometry and regiochemistry with RMSD < 0.01 Å.

Analyse Des Réactions Chimiques

Oxidation to Carboxylic Acid Derivatives

The aldehyde group undergoes oxidation to form 6-methoxy-1H-indazole-3-carboxylic acid under controlled conditions. This reaction is typically mediated by strong oxidizing agents:

| Reagent | Conditions | Yield | Source |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80–100°C, 6 h | 85–92% | |

| CrO₃/H₂SO₄ | Room temp, 12 h | 78% |

The reaction proceeds via radical intermediates in acidic media, with the methoxy group stabilizing the transition state through resonance effects .

Nucleophilic Addition Reactions

The aldehyde participates in Schiff base formation and condensations:

Aldol Condensation

In basic conditions (e.g., NaOH/EtOH), the aldehyde undergoes self-condensation or reacts with ketones to form α,β-unsaturated carbonyl derivatives .

Electrophilic Aromatic Substitution

The indazole ring’s C4 and C7 positions are activated for electrophilic attacks due to the methoxy group’s +M effect:

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups predominantly at C4:

| Nitration Agent | Position | Yield | Source |

|---|---|---|---|

| HNO₃ (fuming) | C4 | 76% |

Halogenation

Bromination (Br₂/FeBr₃) selectively substitutes C7:

| Halogenation Agent | Position | Yield | Source |

|---|---|---|---|

| Br₂ (1.2 equiv) | C7 | 83% |

Reductive Amination

The aldehyde reacts with amines under hydrogenation conditions (H₂/Pd-C) to form secondary amines:

| Amine | Pressure (bar) | Yield | Source |

|---|---|---|---|

| Cyclohexylamine | 1.5 | 89% | |

| Morpholine | 1.0 | 74% |

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Quinazoline Formation

Reaction with amidines (e.g., guanidine) under microwave irradiation yields quinazoline derivatives:

| Conditions | Time | Yield | Source |

|---|---|---|---|

| MW, 120°C, DMF | 30 min | 82% |

Stability and Side Reactions

-

Dimerization : Prolonged storage in acidic media leads to dimer formation via aldol condensation (detected via HPLC-MS) .

-

Photodegradation : Exposure to UV light (λ = 254 nm) degrades the aldehyde to 6-methoxy-1H-indazole within 48 h .

Mechanistic Insights

Applications De Recherche Scientifique

Pharmaceutical Development

Anticancer Agents

6-Methoxy-1H-indazole-3-carbaldehyde serves as an intermediate in the synthesis of various anticancer pharmaceuticals. Its structural properties allow it to interact effectively with biological targets, making it a valuable scaffold for drug development. For instance, derivatives of indazole have shown promising activity against cancer cell lines, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .

Antifungal Activity

Research has demonstrated that certain indazole derivatives possess significant antifungal properties. A study evaluated the anticandidal activity of various indazole derivatives against Candida species, revealing that modifications to the indazole structure can enhance its efficacy . The ability to inhibit fungal growth positions this compound as a potential candidate for developing new antifungal agents.

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in biochemical research to investigate enzyme inhibition and receptor binding mechanisms. Its derivatives are being studied for their ability to modulate metabolic pathways, which is crucial for identifying therapeutic targets in diseases such as cancer and metabolic disorders .

Bioimaging Probes

In the realm of bioimaging, this compound is employed in designing fluorescent probes. These probes are essential for visualizing cellular processes in real-time, thereby facilitating a deeper understanding of biological mechanisms .

Material Science

Organic Semiconductors

The compound's unique properties are being explored for creating novel materials, particularly organic semiconductors. These materials have applications in electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Agrochemical Formulations

Research is ongoing into the use of this compound in agrochemical formulations. Its potential role in enhancing crop protection and yield through targeted action could significantly impact agricultural practices .

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

- Palladium or Copper Catalyzed Cyanation: Involves cyanation of 3-halogenated indazole followed by reduction.

- Heck Coupling Ozonolysis Sequence: Utilizes a Heck coupling reaction followed by ozonolysis to introduce the aldehyde group.

- Aryne Cycloaddition: Ester-functionalized indazoles can be synthesized via aryne cycloaddition .

Chemical Reactions

The compound undergoes various reactions:

- Oxidation: Converts the aldehyde group to a carboxylic acid.

- Reduction: Reduces the aldehyde group to a primary alcohol.

- Substitution: The methoxy group can participate in nucleophilic substitution reactions .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-methoxy-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 6-methoxy-1H-indazole-3-carbaldehyde are best contextualized against analogs with substituent variations. Below is a detailed comparison:

Table 1: Key Properties of this compound and Analogues

*Synthesis yields from , where applicable.

Key Findings:

Substituent Position and Yield: The 5-methoxy derivative (91% yield) outperforms the 6-bromo analog (78% yield) in synthesis efficiency, suggesting steric or electronic advantages at the 5-position .

Electronic Effects: Methoxy (-OCH₃): Electron-donating via resonance, enhancing stability and directing electrophilic substitution. The 6-methoxy group balances electronic effects without excessive steric hindrance. Nitro (-NO₂): Electron-withdrawing nature increases electrophilicity at the aldehyde group, useful in redox or charge-transfer applications . Amino (-NH₂): Strong electron donation facilitates nucleophilic reactivity, ideal for forming imines or coordination complexes .

Commercial and Research Relevance: this compound is marketed as a pharmaceutical intermediate (e.g., by J&W Pharmlab), but discontinuations (e.g., CymitQuimica) highlight niche demand . Derivatives like 6-nitro and 6-amino variants are less commercially prevalent but critical in specialized syntheses .

Structural Isomerism :

- 4-Methoxy-1H-indazole-3-carbaldehyde (similarity score: 0.95) exhibits distinct reactivity due to altered resonance effects, underscoring the importance of substituent positioning .

Activité Biologique

6-Methoxy-1H-indazole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its indazole structure, featuring a methoxy group at the 6-position and an aldehyde functional group at the 3-position. Its molecular formula is C₉H₈N₂O₂. The presence of these functional groups enhances its reactivity and interaction with biological targets, making it a valuable scaffold in drug development .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer pathways. Notably, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This compound has shown promise in:

- Inhibiting Kinases : Research indicates that derivatives of indazole compounds can act as inhibitors of p21-activated kinase 1 (PAK1), which is associated with tumor progression. For instance, certain derivatives exhibited IC₅₀ values in the nanomolar range for PAK1 inhibition .

- Inducing Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by modulating key proteins involved in cell survival and death pathways, such as Bcl-2 and p53 .

Anticancer Activity

The compound has been evaluated for its anticancer properties across various studies. A summary of findings is presented in Table 1.

| Study | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| Study A | K562 | 5.15 | Induces apoptosis via Bcl-2 modulation |

| Study B | MDA-MB-231 | Not specified | Inhibits migration and invasion |

| Study C | HEK-293 | 33.2 | Selectivity for normal cells |

These studies highlight the compound's effectiveness in selectively targeting cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

Other Biological Activities

Beyond its anticancer potential, this compound has been investigated for:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to elucidate specific mechanisms and efficacy.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit various enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the potential of this compound as a lead compound for drug development:

- In Vivo Studies : Animal models have shown promising results with derivatives of this compound demonstrating reduced tumor growth rates compared to controls.

- Combination Therapies : Research indicates that when used in combination with other chemotherapeutic agents, this compound can enhance therapeutic efficacy through synergistic effects.

Q & A

Q. What are the recommended synthetic routes for 6-methoxy-1H-indazole-3-carbaldehyde, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves cyclization of precursors like 6-methoxy-2-nitrotoluene followed by formylation. Key steps include:

- Cyclization : Using hydrazine hydrate under reflux conditions to form the indazole core .

- Formylation : Introduction of the aldehyde group via Vilsmeier-Haack reaction (POCl₃/DMF) at 0–5°C to avoid over-oxidation .

- Optimization : Continuous flow reactors improve yield (up to 85%) and reduce side products by maintaining precise temperature control (±2°C) and reactant stoichiometry (1:1.2 molar ratio of indazole intermediate to DMF) .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Distinct peaks for the aldehyde proton (δ 9.8–10.2 ppm) and methoxy group (δ 3.8–4.0 ppm) .

- IR : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and N-H (indazole, ~3400 cm⁻¹) .

- X-ray Crystallography : SHELX software (SHELXL refinement) resolves bond angles and torsional strain in the indazole ring, confirming planar geometry (RMSD < 0.01 Å) .

Q. What are the primary chemical reactivity patterns of this compound in nucleophilic and electrophilic reactions?

- Methodological Answer :

- Nucleophilic Attack : The aldehyde group reacts with amines (e.g., hydroxylamine) to form Schiff bases (yield: 70–80% in ethanol, 12 h reflux) .

- Electrophilic Substitution : Methoxy groups direct electrophiles (e.g., nitration) to the 4-position of the indazole ring, confirmed by LC-MS monitoring .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactive sites of this compound?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals. HOMO-LUMO gaps (~4.2 eV) indicate moderate reactivity, localized on the aldehyde and indazole N-atoms .

- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals partial negative charges on the indazole nitrogen (N1: −0.32 e) and aldehyde oxygen (−0.45 e), guiding site-specific modifications .

Q. What experimental and computational strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Compare enzymatic inhibition assays (e.g., kinase assays) with molecular docking (AutoDock Vina) to validate binding modes. Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from solvent effects (DMSO vs. aqueous buffer) .

- Meta-Analysis : Apply QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at C4) with bioactivity trends across studies .

Q. How can reaction kinetics be mechanistically studied for aldehyde group transformations in this compound?

- Methodological Answer :

- Stopped-Flow Spectroscopy : Monitor oxidation of the aldehyde to carboxylic acid (e.g., with KMnO₄) in real time, revealing pseudo-first-order kinetics (k = 0.15 s⁻¹ at pH 7) .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation during hydrolysis, confirming a stepwise mechanism via gem-diol intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.